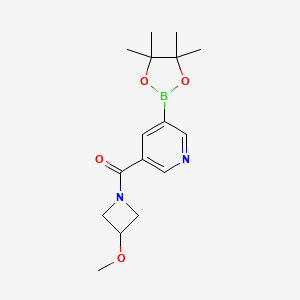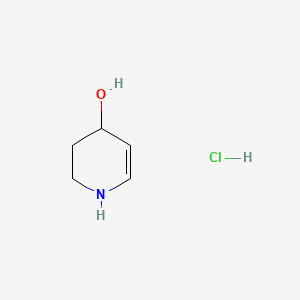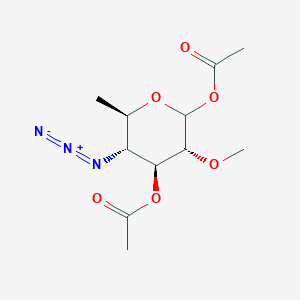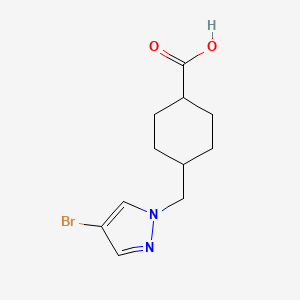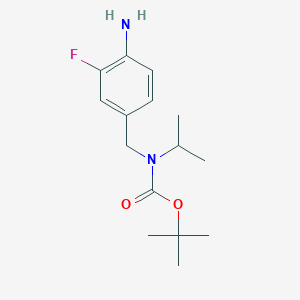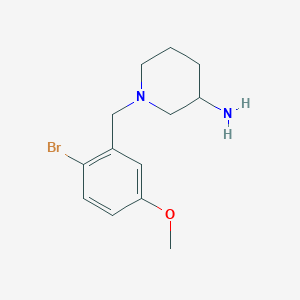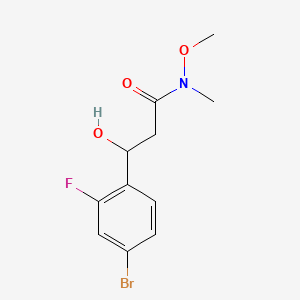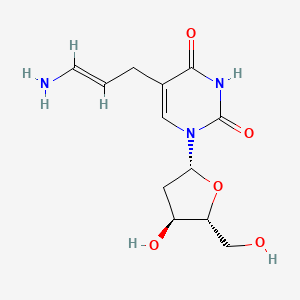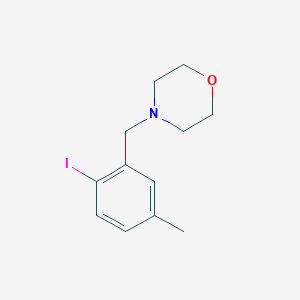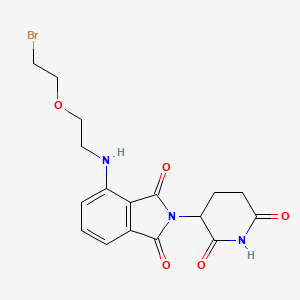
Pomalidomide-PEG1-C2-Br
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomalidomide-PEG1-C2-Br: is a synthetic compound used primarily as a degrader building block for targeted protein degradation. It contains an E3 ligase ligand with a linker and a functional group, which can be conjugated to target protein ligands through straightforward chemical reactions . The molecular formula of this compound is C17H18BrN3O5, and it has a molecular weight of 424.251 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-PEG1-C2-Br involves multiple steps, starting with the preparation of pomalidomide. Pomalidomide is synthesized by reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . This intermediate is then further processed to introduce the PEG1 and C2-Br groups through a series of chemical reactions involving appropriate reagents and conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of continuous flow synthesis techniques to ensure high yield and purity . The final product is purified using methods such as recrystallization and chromatography to achieve a purity of over 95% .
Analyse Des Réactions Chimiques
Types of Reactions: Pomalidomide-PEG1-C2-Br undergoes various chemical reactions, including substitution and conjugation reactions. The compound contains a bromine atom, which makes it suitable for nucleophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products: The major products formed from these reactions are conjugates of this compound with various target protein ligands. These conjugates are used in targeted protein degradation studies .
Applications De Recherche Scientifique
Chemistry: In chemistry, Pomalidomide-PEG1-C2-Br is used as a building block for the synthesis of heterobifunctional molecules. These molecules are essential for the development of protein degrader libraries .
Biology: In biological research, the compound is used to study protein-protein interactions and the mechanisms of protein degradation. It is particularly useful in the development of PROTAC (PROteolysis TArgeting Chimeras) technology .
Medicine: In medicine, this compound is used in preclinical studies to develop new therapeutic agents for the treatment of diseases such as cancer. The compound’s ability to target specific proteins for degradation makes it a valuable tool in drug discovery .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its role as a degrader building block allows for the creation of highly specific and effective treatments .
Mécanisme D'action
Pomalidomide-PEG1-C2-Br exerts its effects by binding to the E3 ligase complex, which is responsible for tagging target proteins with ubiquitin for degradation by the proteasome. The compound’s PEG1 and C2-Br groups facilitate the conjugation of the E3 ligase ligand to the target protein ligand, leading to the selective degradation of the target protein . This mechanism is particularly useful in the development of targeted therapies for diseases such as cancer .
Comparaison Avec Des Composés Similaires
Pomalidomide-PEG1-C2-COOH: This compound is similar to Pomalidomide-PEG1-C2-Br but contains a carboxyl group instead of a bromine atom.
Pomalidomide-PEG1-C2-N3: This compound contains an azide group and is used in click chemistry reactions.
Pomalidomide-PEG1-C2-amine HCl: This compound contains an amine group and is used in the synthesis of protein degraders.
Uniqueness: this compound is unique due to its bromine atom, which allows for specific nucleophilic substitution reactions. This property makes it particularly useful in the synthesis of conjugates for targeted protein degradation .
Propriétés
Formule moléculaire |
C17H18BrN3O5 |
|---|---|
Poids moléculaire |
424.2 g/mol |
Nom IUPAC |
4-[2-(2-bromoethoxy)ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H18BrN3O5/c18-6-8-26-9-7-19-11-3-1-2-10-14(11)17(25)21(16(10)24)12-4-5-13(22)20-15(12)23/h1-3,12,19H,4-9H2,(H,20,22,23) |
Clé InChI |
YJPUVPVZWSVSKI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




